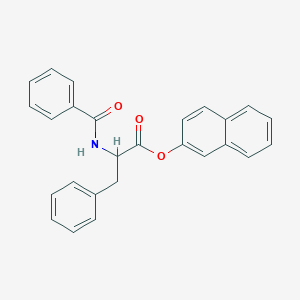

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester

Description

Properties

IUPAC Name |

naphthalen-2-yl 2-benzamido-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO3/c28-25(21-12-5-2-6-13-21)27-24(17-19-9-3-1-4-10-19)26(29)30-23-16-15-20-11-7-8-14-22(20)18-23/h1-16,18,24H,17H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPKNSHRAVHLHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943895 | |

| Record name | N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134-24-9 | |

| Record name | N-Benzoyl-DL-phenylalanine β-naphthyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthyl N-benzoyl-3-phenyl-DL-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl N-benzoyl-3-phenyl-DL-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Benzoylation of DL-Phenylalanine

DL-Phenylalanine reacts with benzoyl chloride in alkaline aqueous conditions (e.g., 10% NaOH) to form N-Benzoyl-DL-phenylalanine. The reaction is typically conducted at 0–5°C to minimize side reactions, with a molar ratio of 1:1.2 (phenylalanine to benzoyl chloride). The product is isolated via acidification to pH 2–3, yielding a white precipitate that is filtered and recrystallized from ethanol/water.

Esterification with 2-Naphthol

The carboxylic acid group of N-Benzoyl-DL-phenylalanine is activated for esterification. While traditional methods use thionyl chloride (SOCl₂) to generate the acid chloride, recent protocols favor coupling agents such as 1,1′-carbonyldiimidazole (CDI) or 2-naphthyl chloroformate. For example, 2-naphthyl chloroformate directly reacts with the benzoylated phenylalanine in dichloromethane (DCM) at room temperature, producing the target ester in 85–90% yield after purification by column chromatography.

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Reaction Time | 12–24 hours |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

Phase-Transfer Catalyzed Alkylation

A modern approach leverages phase-transfer catalysis (PTC) to enhance reaction efficiency and stereochemical control. This method, adapted from Ni(II)-complex strategies for α-amino acid synthesis, involves glycine derivatives as intermediates.

Ni(II) Complex Intermediates

Glycine is complexed with a chiral Ni(II) Schiff base ligand (e.g., (S)-BPB), forming a diastereomeric mixture. This complex undergoes alkylation with 2-naphthylmethyl bromide under PTC conditions:

| Component | Quantity/Parameter |

|---|---|

| Solvent | 1,2-Dichloroethane |

| Base | 30% Aqueous NaOH |

| Catalyst | Tetrabutylammonium iodide (25 mol%) |

| Alkylating Agent | 2-Naphthylmethyl bromide (1.1 equiv) |

| Reaction Time | 10–30 minutes |

The alkylation proceeds quantitatively, yielding a Ni(II) complex of this compound, which is subsequently demetallated using HCl/MeOH to release the free amino acid ester.

Advantages Over Classical Methods

-

Faster Kinetics : Reactions complete in minutes vs. hours.

-

Higher Yields : Near-quantitative conversion due to efficient phase-transfer mechanisms.

-

Stereochemical Control : The chiral Ni(II) ligand enforces asymmetric induction, reducing racemization.

Characterization and Quality Control

Spectroscopic Analysis

Critical spectroscopic data for verifying the product include:

Purity Assessment

Melting point (156–158°C) and HPLC (≥98% purity, C18 column, acetonitrile/water gradient) are standard quality checks.

Industrial-Scale Production Considerations

Challenges in Scaling

Process Optimization

-

Solvent-Free Protocols : Microwave-assisted esterification reduces solvent use and reaction time (e.g., 30 minutes at 100°C).

-

Continuous Flow Systems : Enhance heat/mass transfer for alkylation steps, improving yield consistency.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones and benzamido derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

Oxidation: Naphthoquinones and benzamido derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is primarily used as a reagent in organic synthesis. Its structural features allow it to act as a precursor for more complex molecules. It is particularly valuable in the synthesis of various naphthalene derivatives through oxidation, reduction, and substitution reactions .

Biology

The compound serves as a biochemical probe due to its structural similarity to biologically active compounds. It interacts with serine proteases, such as chymotrypsin, making it useful in enzyme assays where it releases measurable fluorescent or chromogenic products upon enzymatic cleavage. This property is crucial for studying enzyme kinetics and inhibitor design .

Medicine

Research indicates that this compound possesses potential therapeutic properties, including anti-inflammatory and anticancer activities. Its mechanism of action may involve inhibition of enzymes involved in inflammatory pathways, thereby modulating inflammatory responses . Additionally, ongoing studies are exploring its anticancer potential, although comprehensive data is still limited .

Industry

In industrial applications, this compound is utilized in the development of new materials and serves as an intermediate in the synthesis of dyes and pigments. Its unique chemical structure contributes to its utility in various material science applications .

Case Study: Enzyme Activity Measurement

A notable study by Luckose et al. (2015) investigated the use of this compound in measuring chymotrypsin activity. The research demonstrated that modifications to the compound's structure could significantly alter its reactivity with enzymes, providing insights into enzyme specificity and kinetics .

Mechanism of Action

The mechanism of action of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Biochemical Research : this compound’s role in chymotrypsin assays underscores its utility in enzyme kinetics studies .

- Comparative Efficacy : In peptide synthesis, Boc-Lys(Z)-OH outperforms phenylalanine derivatives in producing thrombin inhibitors, highlighting functional specificity .

- Market Availability : Suppliers like TCI Chemicals and Chemdad Co. offer this compound at varying purities (e.g., 100 mg to 1 g), reflecting demand in niche research areas .

Biological Activity

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester (CAS Number: 15873-25-3) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and its role as a biochemical probe. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C26H21NO3 and a molecular weight of approximately 395.46 g/mol. It appears as a white to almost white crystalline powder with a melting point ranging from 156°C to 158°C. Its structural features, particularly the naphthyl ester group, enhance its reactivity towards serine proteases, making it a valuable substrate in biochemical assays.

The biological activity of this compound primarily involves its interactions with serine proteases, such as chymotrypsin. Upon cleavage by these enzymes, the compound releases fluorescent or chromogenic products, which are useful for enzyme kinetics studies and inhibitor design. The compound's mechanism includes:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.

- Substrate Activity : It acts as a substrate for various serine proteases, allowing for the measurement of enzyme activity in vitro.

Anti-inflammatory and Anticancer Properties

Research has indicated that this compound exhibits anti-inflammatory properties. For instance, studies have shown that the degradation of this compound can be inhibited by specific protease inhibitors, suggesting its role in modulating inflammatory responses . Additionally, there is ongoing exploration into its anticancer activities, although detailed studies are still limited.

Enzyme Assays

This compound is widely utilized in enzyme assays to measure chymotrypsin activity. Its ability to release measurable products upon enzymatic cleavage makes it a standard substrate in biochemical research .

Case Study: Enzyme Activity Measurement

A study conducted by Luckose et al. (2015) highlighted the use of this compound in measuring chymotrypsin activity. The results demonstrated that modifications to the compound's structure could significantly alter its reactivity with enzymes, providing insights into enzyme specificity and kinetics .

Comparative Analysis of Related Compounds

The biological activity of this compound can be compared with other phenylalanine derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Benzoyl-L-phenylalanine | C15H15NO3 | L-isomer variant; different enzyme affinities |

| N-Acetyl-DL-phenylalanine | C11H13NO3 | Acetylated form; used in protein synthesis studies |

| N-Benzoyl-L-tyrosine | C16H15NO3 | Involved in neurotransmitter synthesis studies |

This table illustrates how structural variations can influence biological activity and enzyme interactions.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester?

- Methodology : The ester is typically synthesized via a two-step process:

Benzoylation : DL-phenylalanine reacts with benzoyl chloride in alkaline conditions (e.g., NaOH) to form N-Benzoyl-DL-phenylalanine.

Esterification : The carboxyl group of the benzoylated phenylalanine is activated (e.g., using thionyl chloride) and coupled with 2-naphthol. Alternatively, 2-naphthyl chloroformate (a reagent noted in ) may be used for direct esterification under mild conditions .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization (melting point: 158°C, as per ).

Q. What spectroscopic techniques are used to characterize this compound?

- Primary Methods :

- NMR : Confirm the benzoyl and naphthyl groups via ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–8.5 ppm).

- IR : Identify ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and amide (N-Benzoyl) C=O at ~1650 cm⁻¹.

- Mass Spectrometry : Validate molecular weight (395.45 g/mol, ) using high-resolution MS .

- Data Validation : Compare with reference spectra from pharmacopeial standards (e.g., ’s benzylpenicillin assay protocols) .

Q. What are the solubility and stability profiles of this compound?

- Physical Properties :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 395.45 g/mol | |

| Density | 1.222 g/cm³ | |

| Boiling Point | 656.6°C (760 mmHg) | |

| Melting Point | 158°C |

- Solubility : Sparingly soluble in water; highly soluble in organic solvents (e.g., DMSO, chloroform). Pre-saturate buffers with the compound for aqueous assays.

Advanced Research Questions

Q. How can the racemic DL-form be resolved for enantioselective studies?

- Methodology :

- Chiral Chromatography : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) in HPLC to separate D- and L-enantiomers.

- Enzymatic Resolution : Employ esterases (e.g., Rsp3690 from ) to selectively hydrolyze one enantiomer. Monitor hydrolysis via UV-Vis (e.g., release of 2-naphthol at λ = 320 nm) .

- Challenges : Racemization during hydrolysis; optimize pH and temperature to minimize side reactions.

Q. What role does this ester play in enzyme inhibition or activation studies?

- Experimental Design :

- Substrate Specificity : Test as a substrate for carboxylate esterases (e.g., Rsp3690 hydrolyzes 2-naphthyl acetate, suggesting potential activity with this compound). Use kinetic assays (Michaelis-Menten parameters) to compare activity .

- Inhibition Screening : Incubate with target enzymes (e.g., proteases) and measure residual activity using fluorogenic substrates.

- Data Interpretation : Correlate steric effects (bulky naphthyl group) with reduced enzyme affinity.

Q. How does the compound’s stability vary under different storage conditions?

- Stability Protocol :

Thermal Stability : Heat at 25°C, 37°C, and 50°C in inert (N₂) and oxidative (air) atmospheres. Monitor degradation via HPLC.

Photostability : Expose to UV (254 nm) and visible light; quantify decomposition products.

- Findings : Esters with aromatic groups (e.g., naphthyl) are prone to photodegradation; store in amber vials at –20°C .

Q. How to address contradictory data in hydrolysis rate studies?

- Case Example : Discrepancies in enzymatic hydrolysis rates across studies may arise from:

- Metal Ion Interference : highlights manganese-dependent activity in Rsp3690; ensure consistent metal cofactors in assays .

- Solvent Effects : Dimethyl sulfoxide (DMSO) >1% can inhibit esterases; use minimal co-solvents.

- Resolution : Validate methods using a reference ester (e.g., 4-nitrophenyl acetate) and replicate under standardized conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.